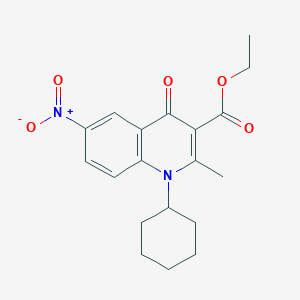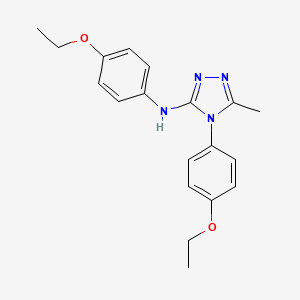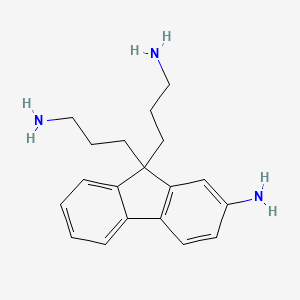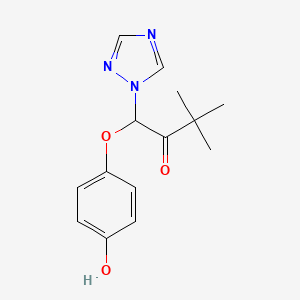![molecular formula C19H24ClN3OS B8042504 [5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]-dimethylazanium;chloride](/img/structure/B8042504.png)
[5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]-dimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Fusing with Quinoline: The pyrazole ring is then fused with a quinoline ring system through a cyclization reaction. This step often requires the use of strong acids or bases as catalysts.
Nitration and Methylation: The final steps involve the nitration and methylation of the fused ring system to introduce the nitro and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline: shares structural similarities with other pyrazoloquinolines and quinoline derivatives.
Uniqueness
- The presence of the methoxy, methyl, and nitro groups at specific positions on the fused ring system imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.
List of Similar Compounds
- 4-Methoxy-3-methyl-1-phenylpyrazolo[3,4-b]quinoline
- 6-Nitro-1-phenylpyrazolo[3,4-b]quinoline
- 3-Methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline
Eigenschaften
IUPAC Name |
[5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N3OS.ClH/c1-19(2)15-11-13(23-6)7-9-16(15)22(5)17(19)10-8-14-12-20-18(24-14)21(3)4;/h7-12H,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHRXVURUWPYMQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C1=CC=C3C=NC(=[N+](C)C)S3)C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C1=CC=C3C=NC(=[N+](C)C)S3)C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid](/img/structure/B8042425.png)
![3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid](/img/structure/B8042431.png)
![2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate](/img/structure/B8042445.png)






![2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole](/img/structure/B8042516.png)
![2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate](/img/structure/B8042523.png)
![4-[2-(4-Amino-3,5-dimethylcyclohexyl)propan-2-yl]-2,6-dimethylcyclohexan-1-amine](/img/structure/B8042529.png)

![3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one](/img/structure/B8042548.png)
